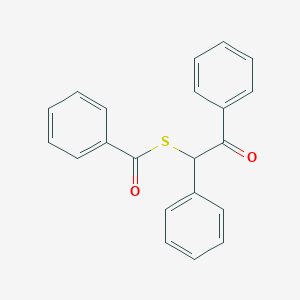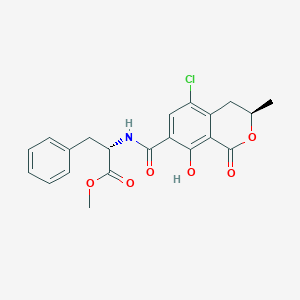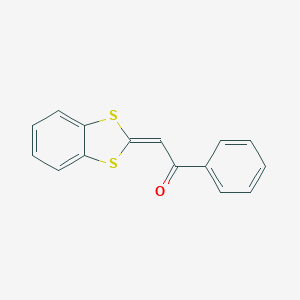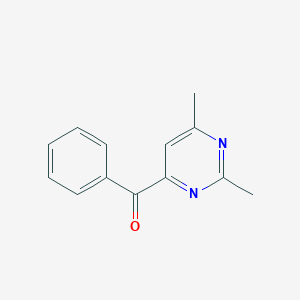
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone, also known as PDPK, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PDPK belongs to the family of pyrimidine derivatives and has been studied for its ability to inhibit various enzymes and pathways in the human body.
Mechanism of Action
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone exerts its therapeutic effects by inhibiting the activity of various enzymes and pathways in the human body. One of the primary targets of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can induce apoptosis (cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects in the human body. In addition to its anti-cancer properties, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been studied for its potential to treat other diseases such as Alzheimer's disease, diabetes, and inflammation. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone as a research tool is its specificity for certain enzymes and pathways. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be used to selectively inhibit the activity of GSK-3 and other enzymes, allowing researchers to study their specific roles in various biological processes. However, one of the limitations of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone. One area of interest is the development of new derivatives of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone with improved solubility and bioavailability. Another area of interest is the identification of new targets for Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone inhibition, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone and its potential therapeutic applications.
Synthesis Methods
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods for synthesizing Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone involves the reaction of 2,6-dimethylpyrimidin-4-amine with benzaldehyde in the presence of a base catalyst. The resulting product is then further purified using chromatography techniques.
Scientific Research Applications
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is in the treatment of cancer. Studies have shown that Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.
properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



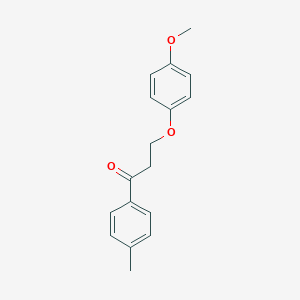
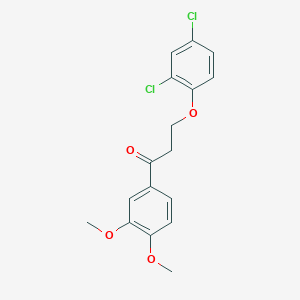
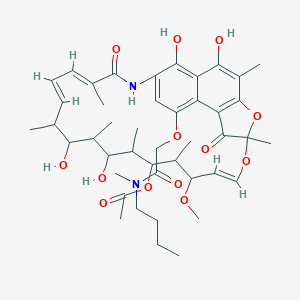
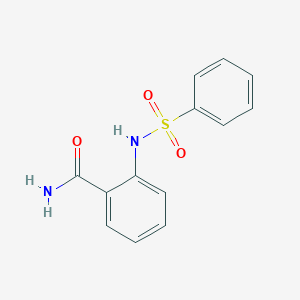
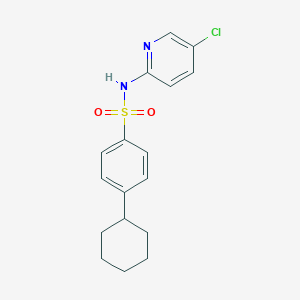
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
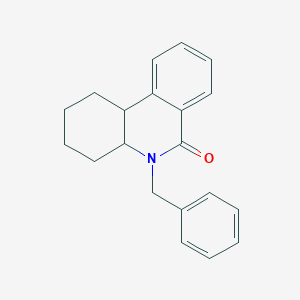
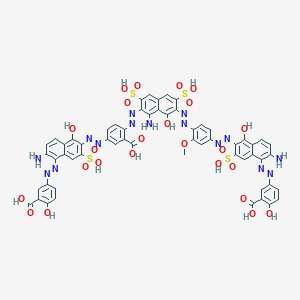
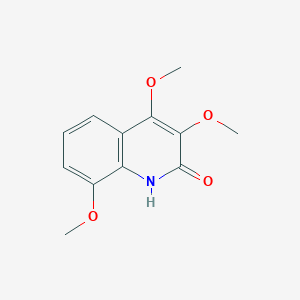
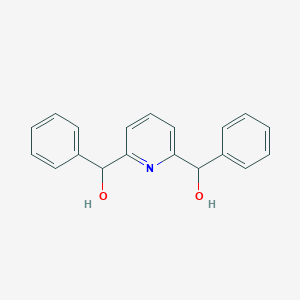
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
